BenchChemオンラインストアへようこそ!

Pradimicin P

Stereochemistry Biosynthetic congener profiling Mannose-binding geometry

Pradimicin P (CAS 132971-65-4) is a dihydrobenzo[a]naphthacenequinone polyketide antibiotic belonging to the pradimicin-benanomicin family. It was isolated from blocked mutants of Actinomadura hibisca P157-2 alongside pradimicins M, N, and O, and is distinguished by the presence of a D-alanine moiety at C-15 and a unique conformational arrangement at the C-5 and C-6 positions that differs from the original pradimicins (A, B, C).

Molecular Formula C27H21NO12
Molecular Weight 551.5 g/mol
CAS No. 132971-65-4
Cat. No. B161159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePradimicin P
CAS132971-65-4
SynonymsPradimicin P
Molecular FormulaC27H21NO12
Molecular Weight551.5 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C3=C(C(C2O)O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)C(=C1C(=O)NC(C)C(=O)O)O
InChIInChI=1S/C27H21NO12/c1-6-3-9-14(21(33)12(6)26(38)28-7(2)27(39)40)15-16(25(37)20(9)32)24(36)18-17(23(15)35)19(31)10-4-8(29)5-11(30)13(10)22(18)34/h3-5,7,20,25,29-30,32-33,35-37H,1-2H3,(H,28,38)(H,39,40)/t7-,20?,25?/m1/s1
InChIKeyZYIREGFVRPWOMN-OQBCBSLASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pradimicin P (CAS 132971-65-4) Procurement Guide — A C-5/C-6 Conformationally Divergent Dihydrobenzo[a]naphthacenequinone from Blocked Mutant Biosynthesis


Pradimicin P (CAS 132971-65-4) is a dihydrobenzo[a]naphthacenequinone polyketide antibiotic belonging to the pradimicin-benanomicin family [1]. It was isolated from blocked mutants of Actinomadura hibisca P157-2 alongside pradimicins M, N, and O, and is distinguished by the presence of a D-alanine moiety at C-15 and a unique conformational arrangement at the C-5 and C-6 positions that differs from the original pradimicins (A, B, C) [1]. Like all pradimicins, it operates via a calcium-dependent, lectin-like binding to terminal α-D-mannopyranoside residues in fungal cell-wall glycans — a mechanism orthogonal to azole, polyene, and echinocandin antifungals [2]. This compound serves as a structurally distinct biosynthetic intermediate congener valuable for structure-activity relationship (SAR) mapping and biosynthetic pathway dissection [1].

Why Pradimicin P (CAS 132971-65-4) Cannot Be Interchanged with Pradimicin A or Other In-Class Analogs


Pradimicin P is not a minor variant of pradimicin A. It is a biosynthetic congener produced exclusively by specific blocked mutants of A. hibisca P157-2, accumulating only when downstream tailoring steps are genetically disrupted [1]. Critically, the C-5 and C-6 conformations of pradimicin P diverge from those of the parent pradimicins A, B, and C [1]. Conformational differences at these positions directly impact the geometry of the mannose-binding pocket, as the C-5 hydroxyl group serves as the attachment point for the disaccharide moiety essential for antifungal recognition [2]. Moreover, pradimicin P lacks the C-5 sugar appendage altogether, placing it at an earlier biosynthetic stage relative to fully glycosylated pradimicins [1]. Interchanging pradimicin P with pradimicin A, or with the benanomicin subclass that derives from Actinomadura sp. AB1236 rather than A. hibisca [3], introduces uncharacterized variables in binding specificity, solubility, and target engagement that undermine experimental reproducibility.

Quantitative Differentiation Evidence for Pradimicin P (CAS 132971-65-4) Against Closest Analogs and Alternatives


C-5/C-6 Conformational Divergence of Pradimicin P Relative to Original Pradimicins A, B, and C

Pradimicin P exhibits C-5 and C-6 conformations that are explicitly different from those of the original pradimicins (A, B, and C), as established by NMR spectral analysis of the four blocked-mutant products M, N, O, and P [1]. While the original pradimicins (e.g., pradimicin A) adopt a defined C-5/C-6 stereochemical arrangement that accommodates the disaccharide moiety (thomosamine-xylose) critical for biological activity, pradimicin P — which accumulates at an earlier biosynthetic block — lacks this sugar decoration entirely and displays an altered ring junction conformation [1]. This conformational divergence represents a structurally verified, stereochemistry-level differentiation from the most commonly referenced in-class compound (pradimicin A).

Stereochemistry Biosynthetic congener profiling Mannose-binding geometry

Calcium-Dependent D-Mannose Recognition Mechanism — Orthogonal to Azole, Polyene, and Echinocandin Antifungals

Pradimicins (including pradimicin P by class membership) operate through a calcium-dependent, lectin-like binding to terminal α-D-mannopyranoside residues in fungal cell-wall mannans, forming a ternary Ca²⁺-pradimicin-mannoside complex that disrupts membrane integrity [1]. This mechanism is fundamentally distinct from the three established antifungal classes: azoles (inhibit lanosterol 14α-demethylase), polyenes (bind ergosterol), and echinocandins (inhibit β-(1,3)-D-glucan synthase) [1][2]. Pradimicins-benanomicins are characterized as generally fungicidal, whereas azoles are selectively fungicidal only against Cryptococcus neoformans and Aspergillus spp. and are fungistatic against Candida spp. [3]. Because no clinical antifungal class targets cell-wall mannans, pradimicins do not exhibit cross-resistance with azoles, polyenes, or echinocandins [2].

Antifungal mechanism of action Calcium-dependent lectin mimic Drug resistance

In Vivo Efficacy of Pradimicin Class vs. Benanomicin A — Quantitative PD50 Comparison in Neutropenic Murine Models

In a direct comparative in vivo study, pradimicin derivative BMS-181184 demonstrated superior efficacy to benanomicin A (the closest structural subclass to pradimicins) in neutropenic mouse models of systemic fungal infection [1]. Against Candida albicans A9540, BMS-181184 achieved a 50% protective dose (PD50) of 33 mg/kg/day, compared with 71 mg/kg/day for benanomicin A — representing a 2.15-fold improvement in potency [1]. Against Aspergillus fumigatus IAM 2034, BMS-181184 and BMY-28864 were approximately equally effective (PD50 of 41 and 43 mg/kg/day, respectively), while benanomicin A required 81 mg/kg/day, a roughly 2-fold higher dose [1]. This demonstrates that even within the pradimicin-benanomicin superfamily, the pradimicin core scaffold (shared by pradimicin P) confers a tangible in vivo potency advantage over the benanomicin subclass.

In vivo antifungal efficacy Disseminated candidiasis PD50

Oligomannose Branch Recognition — Preferential Binding to Highly Branched Fungal Mannan Motifs

Pradimicins (PRMs) exhibit a strong binding preference for branched oligomannose motifs bearing multiple non-reducing terminal mannose residues, as demonstrated by complementary binding assays using synthetic oligomannoses that reflect Candida albicans cell-wall mannan architecture [1]. This preference for highly branched regions of fungal mannans — mediated by simultaneous recognition of multiple terminal mannose residues — represents a glycan-targeting specificity that is absent from all currently used clinical antifungal agents [1]. The mannose recognition is completely selective: pradimicins discriminate D-mannose from other common monosaccharides including D-glucose, D-galactose, GlcNAc, N-acetyl-D-galactosamine, and L-fucose [2]. This selectivity profile makes pradimicin-family compounds — including pradimicin P as a structurally defined biosynthetic congener — valuable tools for glycobiological probe development, a role not achievable with azole, polyene, or echinocandin chemotypes.

Glycan recognition Mannan binding specificity Candida albicans cell wall

D-Alanine Preservation in Pradimicin P vs. Absence in Co-Produced Pradimicin M

Among the four dihydrobenzo[a]naphthacenequinones (M, N, O, P) co-isolated from the same blocked-mutant fermentation, pradimicin M is the only compound that lacks a D-alanine moiety, whereas pradimicins N, O, and P all retain D-alanine at the C-15 position [1]. This within-study, direct comparison establishes that pradimicin P preserves the D-alanine appendage known to be critical for the calcium-coordinated mannose-binding conformation [2], while pradimicin M represents an amino acid-null variant. For research groups mapping the contribution of the D-amino acid to binding affinity and antifungal activity, the M/P pair — produced under identical biosynthetic conditions — provides a matched molecular pair for controlled experimentation that is not available from the fully elaborated pradimicin A series.

Amino acid substitution Biosynthetic intermediate profiling Structure-activity relationship

Blocked-Mutant Origin Enables Access to Early-Stage Biosynthetic Congeners Inaccessible from Wild-Type Fermentation

Pradimicin P cannot be obtained from wild-type Actinomadura hibisca fermentation; it accumulates only when the biosynthetic pathway is genetically blocked at specific tailoring steps via N-methyl-N′-nitro-N-nitrosoguanidine mutagenesis [1]. This contrasts with pradimicin A, which is the major product of wild-type A. hibisca P157-2 under standard fermentation conditions [2]. The blocked-mutant approach permits the isolation of intermediates — including pradimicins M, N, O, and P — that carry distinct glycosylation states and stereochemical features not represented in the wild-type product spectrum [1]. For biosynthetic gene cluster characterization and enzymatic tailoring studies (e.g., PdmJ C-5 hydroxylase and PdmW C-6 hydroxylase), pradimicin P provides a defined substrate or reference standard with known C-5/C-6 conformation, enabling reaction monitoring that is not feasible with the fully elaborated, multiply glycosylated pradimicin A [3].

Biosynthetic pathway dissection Blocked mutant Congener library

Optimal Research and Industrial Application Scenarios for Pradimicin P (CAS 132971-65-4) Based on Verified Differentiation Evidence


Biosynthetic Pathway Elucidation — C-5/C-6 Hydroxylase Substrate Specificity Studies

Pradimicin P, with its altered C-5 and C-6 conformation and absence of C-5 glycosylation, serves as a defined intermediate standard for studying the substrate specificity of tailoring enzymes PdmJ (C-5 hydroxylase) and PdmW (C-6 hydroxylase) [1]. Because pradimicin P is produced by blocked mutants that arrest biosynthesis before full glycosylation, it enables in vitro reconstitution experiments where the conversion of this specific congener can be tracked by HPLC-MS to establish the sequential order and efficiency of C-5 and C-6 hydroxylation steps [1][2]. No alternative pradimicin congener from wild-type fermentation provides the same combination of conformational divergence and glycosylation status in a single, structurally characterized molecule [1].

Matched Molecular Pair SAR — Isolating the Contribution of the D-Alanine Moiety

The co-isolation of pradimicin M (no D-alanine) and pradimicin P (D-alanine present) from the same blocked-mutant system provides a matched molecular pair for quantifying the contribution of the C-15 D-alanine to mannose-binding affinity and antifungal activity [1]. Researchers can directly compare these two congeners — which share the same altered C-5/C-6 conformation and lack of C-5 sugar — to isolate the effect of the amino acid appendage on Ca²⁺-dependent mannose recognition, without confounding variables introduced by differential glycosylation [1][3]. This controlled experimental design is uniquely enabled by the blocked-mutant product spectrum and is not achievable with wild-type pradimicin A and its deglycosylated derivatives.

Mannose-Specific Lectin-Mimic Probe Development for Fungal Cell-Surface Imaging

Pradimicin P inherits the class-defining property of calcium-dependent, highly selective D-mannose recognition that discriminates completely against D-glucose, D-galactose, GlcNAc, GalNAc, and L-fucose [1][2]. This monosaccharide selectivity, combined with the preferential binding to branched oligomannose motifs characteristic of Candida albicans cell-wall mannans [3], positions pradimicin P as a scaffold for developing fluorescent or affinity-tagged probes for fungal cell-surface imaging. The conformational distinctness of pradimicin P at C-5/C-6 may offer differential aggregation properties compared to pradimicin A, which is known to aggregate in aqueous solution and complicate imaging applications [2].

Antifungal Resistance Mechanism Studies — Mannan-Targeting Tool Compound

Because pradimicins target cell-wall mannans via a mechanism orthogonal to azoles, polyenes, and echinocandins, pradimicin P can be deployed as a probe to investigate mannan-mediated resistance pathways in pathogenic fungi [1][2]. The quantitative in vivo efficacy advantage of the pradimicin scaffold over the benanomicin subclass — BMS-181184 (pradimicin core) achieving a PD50 of 33 mg/kg/day vs. 71 mg/kg/day for benanomicin A against C. albicans in neutropenic mice [3] — supports the relevance of pradimicin-family compounds for in vivo mechanism-of-action studies. Pradimicin P, as a structurally simpler biosynthetic intermediate, may offer reduced pharmacokinetic complexity for target engagement experiments compared to the fully glycosylated clinical candidate BMS-181184.

Quote Request

Request a Quote for Pradimicin P

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.